molecular formula C3H5NO2 B12522337 3-(Hydroxyimino)propanal CAS No. 820221-58-7

3-(Hydroxyimino)propanal

Cat. No.: B12522337
CAS No.: 820221-58-7
M. Wt: 87.08 g/mol
InChI Key: ZDVFRLNVNSAHSB-UHFFFAOYSA-N
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Description

3-(Hydroxyimino)propanal is an organic compound that features both an aldehyde and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Hydroxyimino)propanal can be synthesized through the reaction of propanal with hydroxylamine hydrochloride under acidic conditions. The reaction typically involves the following steps:

  • Dissolve hydroxylamine hydrochloride in water.
  • Add propanal to the solution.
  • Adjust the pH to an acidic range using hydrochloric acid.
  • Allow the reaction to proceed at room temperature for several hours.
  • Extract the product using an organic solvent such as ether.
  • Purify the product through distillation or recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxyimino)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydroxylamine hydrochloride in the presence of a base.

Major Products Formed

    Oxidation: 3-(Hydroxyimino)propanoic acid.

    Reduction: 3-Aminopropanal.

    Substitution: Various oxime derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxyimino)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Hydroxyimino)propanal involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activity. Additionally, the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various adducts that can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxypropanal: Lacks the oxime group, making it less reactive in certain chemical reactions.

    3-Hydroxypropionic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different chemical properties and applications.

    3-Aminopropanal: Formed by the reduction of 3-(Hydroxyimino)propanal, with an amine group instead of an oxime.

Uniqueness

This compound is unique due to the presence of both an aldehyde and an oxime group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Properties

CAS No.

820221-58-7

Molecular Formula

C3H5NO2

Molecular Weight

87.08 g/mol

IUPAC Name

3-hydroxyiminopropanal

InChI

InChI=1S/C3H5NO2/c5-3-1-2-4-6/h2-3,6H,1H2

InChI Key

ZDVFRLNVNSAHSB-UHFFFAOYSA-N

Canonical SMILES

C(C=NO)C=O

Origin of Product

United States

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